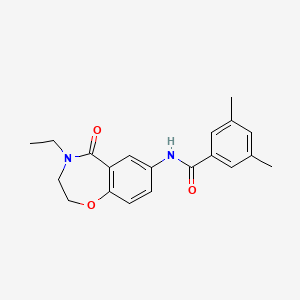

![molecular formula C24H34N2O5S B6493707 N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide CAS No. 922120-32-9](/img/structure/B6493707.png)

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

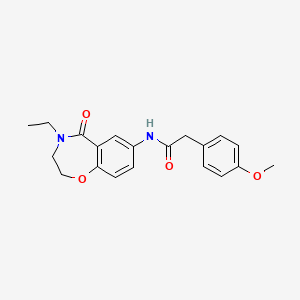

This compound is a derivative of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline . It is used in the synthesis of more complex isoquinolines . The compound is characterized by infrared spectroscopy, proton nuclear magnetic resonance spectroscopy, and mass spectroscopy .

Synthesis Analysis

The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a tetrahydroisoquinoline core, which is a common structure in many natural products and synthetic pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions lead to the formation of the tetrahydroisoquinoline core .Aplicaciones Científicas De Investigación

Anti-Inflammatory Agents:

- Researchers have explored tetrahydroisoquinoline derivatives for their anti-inflammatory properties. These compounds may modulate immune responses and alleviate inflammation-related conditions .

- Tetrahydroisoquinolines exhibit broad-spectrum biological activity, making them valuable in antiviral and antifungal drug discovery. Their structural diversity allows for targeted modifications to enhance efficacy .

- 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, a related compound, has been isolated from Mucuna pruriens (used traditionally for Parkinson’s disease treatment). It acts as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .

Synthetic Chemistry and Methodology

The synthesis of tetrahydroisoquinolines involves innovative methods. Our compound was synthesized using the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. These techniques have broader implications:

Pomeranz–Fritsch Process:- The Pomeranz–Fritsch–Bobbitt cyclization is a classical method for constructing the tetrahydroisoquinoline core. Researchers have explored its variations to access chiral derivatives with diverse biological activities .

HIV-1 Reverse Transcriptase Inhibition

- While not directly related to our compound, novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs have been designed as inhibitors of HIV-1 reverse transcriptase. These compounds hold promise for antiviral drug development .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. It is known that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is a common structure in many bioactive molecules

Mode of Action

It is likely that the compound interacts with its targets through the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety . The adamantane-1-carboxamide group may also play a role in the interaction with the target. The resulting changes from these interactions are currently unknown and require further investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may affect similar pathways

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the structural similarity to other bioactive molecules, it is possible that this compound may have similar effects

Propiedades

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5S/c1-30-21-10-19-3-5-26(15-20(19)11-22(21)31-2)32(28,29)6-4-25-23(27)24-12-16-7-17(13-24)9-18(8-16)14-24/h10-11,16-18H,3-9,12-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZPKKFCBNHODKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C34CC5CC(C3)CC(C5)C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}adamantane-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-fluorophenyl)methyl]-2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493627.png)

![2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B6493632.png)

![N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide](/img/structure/B6493639.png)

![N-{6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B6493647.png)

![2-phenoxy-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]propanamide](/img/structure/B6493698.png)

![2-(4-ethoxyphenyl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B6493703.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-methylbenzamide](/img/structure/B6493708.png)

![N-{2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}-4-(propan-2-yloxy)benzamide](/img/structure/B6493709.png)